pKa Modulation: 6-CF₃ Free Base vs. Unsubstituted Pyridazin-3-ylmethanamine
The free base [6-(trifluoromethyl)pyridazin-3-yl]methanamine exhibits a predicted pKa of 7.22±0.29, which is 0.49–1.33 units lower than the pKa of the unsubstituted pyridazin-3-ylmethanamine (8.55 measured or 7.71 predicted) . This reduction in basicity directly impacts the protonation state at physiological pH and the amine's nucleophilicity in coupling reactions.
| Evidence Dimension | pKa of the primary amine |
|---|---|
| Target Compound Data | pKa = 7.22±0.29 (predicted) |
| Comparator Or Baseline | Pyridazin-3-ylmethanamine (unsubstituted) – pKa = 8.546 (measured) or 7.71 (predicted) |
| Quantified Difference | ΔpKa = 0.49–1.33 (target is less basic) |
| Conditions | Computed by ACD/Labs module (predicted); measured value from Activate Scientific product sheet |
Why This Matters
A weaker basicity reduces the risk of salt formation with acidic substrates and allows for more controlled N-functionalization kinetics.
